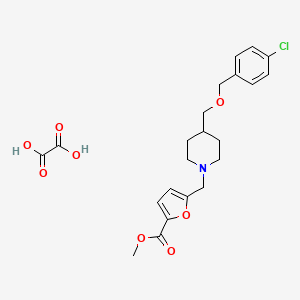
Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" is a synthetic organic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It combines elements of furan, piperidine, and chlorobenzyl moieties, making it a versatile molecule for various studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" typically involves multi-step procedures:
Formation of the furan-2-carboxylate core: : Starting from commercially available furan-2-carboxylic acid, esterification with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl furan-2-carboxylate.
Chlorobenzylation: : Reacting 4-chlorobenzyl chloride with sodium hydride to form the corresponding benzyloxy compound.
Piperidinyl methylation: : Introducing the piperidinyl group using appropriate amination conditions, such as nucleophilic substitution with a piperidine derivative.
Oxalate formation: : Converting the product into its oxalate salt by treatment with oxalic acid under controlled conditions.
Industrial Production Methods
In industrial settings, these reactions are often optimized for scalability, efficiency, and yield. Continuous flow reactors and advanced purification techniques may be employed to achieve high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The furan ring can be subject to oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide.
Reduction: : The piperidinyl group can be reduced under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: : The chlorobenzyl moiety can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: : Hydrogen gas, palladium on carbon catalyst.
Substitution: : Sodium hydride, amines, thiols, solvents like dimethylformamide or toluene.
Major Products
Oxidation products: : Oxidized furan derivatives.
Reduction products: : Reduced piperidinyl derivatives.
Substitution products: : Substituted chlorobenzyl derivatives.
Applications De Recherche Scientifique
"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" finds applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis for building complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : May bind to protein receptors, enzymes, or nucleic acids, influencing their function.
Pathways: : Modulation of signaling pathways, enzymatic activity, or gene expression, depending on its specific chemical properties and structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
"Methyl 5-((4-(benzyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"
"Methyl 5-((4-((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"
"Methyl 5-((4-(p-tolyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"
Uniqueness
The presence of the 4-chlorobenzyl moiety distinguishes "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" from its analogs, potentially altering its biological and chemical properties. This uniqueness can influence its reactivity, pharmacokinetics, and interaction with biological targets, making it valuable for specific research applications.
And that's a wrap on this deep dive into "this compound". Complex and intriguing, isn’t it? What do you think?
Propriétés
IUPAC Name |
methyl 5-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBVOULCDLFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
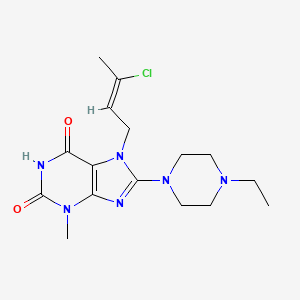
![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)
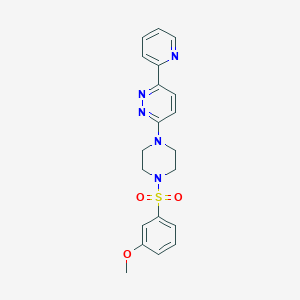
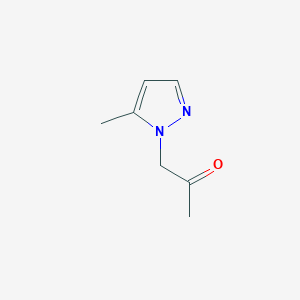
![2-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2438329.png)
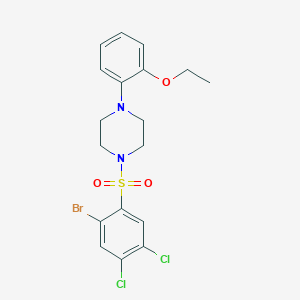
![4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B2438333.png)
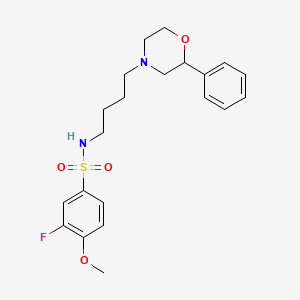
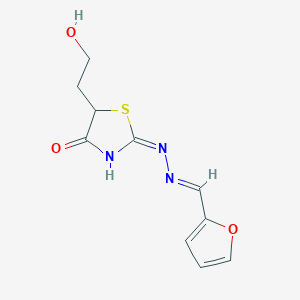
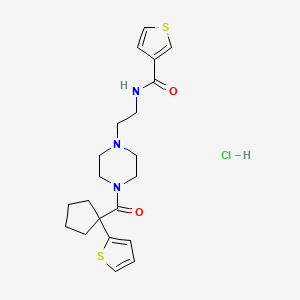
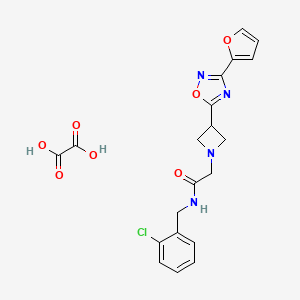
![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
